2,3,6-trichloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyridin-4-amine
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Overview
Description
2,3,6-trichloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyridin-4-amine is a synthetic organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of multiple halogen atoms (chlorine and fluorine) and a methyl-substituted phenyl group attached to the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,6-trichloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyridin-4-amine typically involves multi-step organic reactions One common approach is to start with a suitably substituted pyridine derivative and introduce the chlorine and trifluoromethyl groups through halogenation and trifluoromethylation reactions
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressure conditions. The choice of solvents and purification methods, such as recrystallization or chromatography, also plays a crucial role in the industrial synthesis process.
Chemical Reactions Analysis
Types of Reactions
2,3,6-trichloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyridin-4-amine can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states or functional groups.
Reduction: Reduction reactions can modify the halogen atoms or other functional groups.
Substitution: Halogen atoms can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines, thiols). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigating its biological activity and potential as a lead compound for drug development.
Medicine: Exploring its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 2,3,6-trichloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyridin-4-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2,3,6-trichloro-N-phenyl-5-(trifluoromethyl)pyridin-4-amine
- 2,3,6-trichloro-N-(4-methoxyphenyl)-5-(trifluoromethyl)pyridin-4-amine
- 2,3,6-trichloro-N-(4-chlorophenyl)-5-(trifluoromethyl)pyridin-4-amine
Uniqueness
2,3,6-trichloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyridin-4-amine is unique due to the specific combination of halogen atoms and the methyl-substituted phenyl group. This unique structure may confer distinct chemical and biological properties, making it valuable for specific applications.
Properties
Molecular Formula |
C13H8Cl3F3N2 |
---|---|
Molecular Weight |
355.6 g/mol |
IUPAC Name |
2,3,6-trichloro-N-(4-methylphenyl)-5-(trifluoromethyl)pyridin-4-amine |
InChI |
InChI=1S/C13H8Cl3F3N2/c1-6-2-4-7(5-3-6)20-10-8(13(17,18)19)11(15)21-12(16)9(10)14/h2-5H,1H3,(H,20,21) |
InChI Key |
RNGHXCWVFXLOSJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=NC(=C2Cl)Cl)Cl)C(F)(F)F |
Origin of Product |
United States |
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